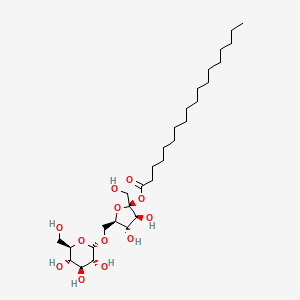

alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate can be synthesized through several methods:

Esterification Method: This involves the reaction of sucrose with fatty acid esters (such as stearic acid esters) in the presence of a catalyst like potassium carbonate.

Solvent-Free Method: In this method, sucrose and fatty acid esters are heated together with a catalyst, without the use of solvents.

Microemulsion Method: This involves dissolving sucrose in a solvent like propylene glycol, followed by the addition of a surfactant and a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through filtration, solvent extraction, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate undergoes several types of chemical reactions:

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to produce sucrose and fatty acids.

Enzymatic Hydrolysis: Enzymes like lipases can catalyze the hydrolysis of the compound, yielding sucrose and fatty acids.

Common Reagents and Conditions

Acidic or Basic Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide at elevated temperatures.

Enzymatic Hydrolysis: Utilizes specific enzymes like lipases under mild conditions (room temperature to 40°C).

Major Products Formed

Sucrose: A disaccharide composed of glucose and fructose.

Fatty Acids: Such as stearic acid, depending on the specific fatty acid ester used in the synthesis.

Scientific Research Applications

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate involves its surfactant properties. It reduces the surface tension between different phases, thereby enhancing the mixing and stability of emulsions. In biological systems, it acts as a permeation enhancer by disrupting the lipid bilayer of cell membranes, increasing the permeability of the membrane to various substances .

Comparison with Similar Compounds

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate is unique due to its specific combination of glucose, fructose, and octadecanoic acid. Similar compounds include:

Sucrose Monolaurate: Composed of sucrose and lauric acid, used as a surfactant and emulsifier.

Sucrose Stearate: Similar to this compound but with different fatty acid chains.

Sucrose Palmitate: Contains palmitic acid instead of octadecanoic acid, used in similar applications

This compound stands out due to its specific fatty acid chain, which imparts unique properties such as higher melting point and different solubility characteristics .

Biological Activity

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate (CAS Number: 37318-31-3) is a carbohydrate compound that exhibits various biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : C30H56O12

- Molecular Weight : 608.758 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 756.9 °C at 760 mmHg

- Flash Point : 233.3 °C

Biological Activity Overview

This compound is primarily known for its role as a sucrose fatty acid ester. These compounds are often used in food and cosmetic formulations due to their emulsifying properties. The biological activities of this compound can be categorized into several areas:

- Nutritional Aspects : This compound serves as a source of energy and has been studied for its potential prebiotic effects, promoting gut health by enhancing the growth of beneficial bacteria.

- Immunomodulatory Effects : Research indicates that polysaccharides derived from similar structures can modulate immune responses. For instance, certain glucans have been shown to enhance phagocytic activity in macrophages, suggesting that this compound may exhibit similar immunostimulatory properties .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in various studies, which could extend to this compound.

Data Table of Biological Activities

| Activity Type | Findings | Source |

|---|---|---|

| Nutritional | Promotes beneficial gut bacteria growth | |

| Immunomodulatory | Enhances phagocytic activity in macrophages | |

| Anti-inflammatory | Potential to reduce inflammation |

Case Study 1: Prebiotic Effects

A study investigated the prebiotic potential of various carbohydrate esters, including this compound. Results indicated an increase in beneficial gut microbiota, particularly Bifidobacteria and Lactobacilli, when administered in dietary formulations.

Case Study 2: Immunomodulatory Activity

In a controlled laboratory setting, the immunomodulatory effects of similar sucrose esters were evaluated. The study found that these compounds significantly enhanced the immune response by increasing the production of cytokines in macrophage cultures, suggesting that this compound may have comparable effects.

Properties

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl] octadecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)42-30(20-32)28(38)25(35)22(41-30)19-39-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29+,30+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBOGHRNRJTFBS-GIAQMHKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@]1([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.